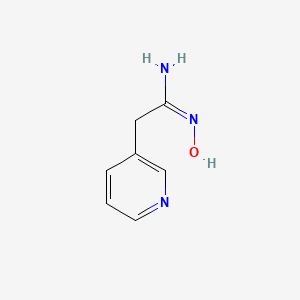

N-Hydroxy-2-pyridin-3-yl-acetamidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

N'-hydroxy-2-pyridin-3-ylethanimidamide |

InChI |

InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10) |

InChI Key |

ZEONASHSZKLJGT-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C/C(=N\O)/N |

Canonical SMILES |

C1=CC(=CN=C1)CC(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Hydroxy 2 Pyridin 3 Yl Acetamidine

Established Synthetic Routes for the Core N-Hydroxy-2-pyridin-3-yl-acetamidine Scaffold

The formation of the this compound core relies on the key reaction between a nitrile precursor and hydroxylamine (B1172632). This transformation is a well-established method for the synthesis of N-hydroxyamidines, also known as amidoximes.

Multi-step Reaction Sequences

A common and versatile approach to this compound involves a multi-step synthesis. This typically begins with the preparation of a key intermediate, 3-pyridylacetonitrile (B123655). Several methods have been reported for the synthesis of this precursor. One such method involves the reaction of 3-methylpyridine (B133936) with cyanogen (B1215507) chloride at elevated temperatures. Another route proceeds via the conversion of pyridylformic acid into pyridinecarbonyl chloride, which is then reacted with potassium cyanide.

Once 3-pyridylacetonitrile is obtained, the subsequent and final step is its reaction with hydroxylamine or its hydrochloride salt. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), often in the presence of a base like sodium carbonate or an organic base to neutralize the acid generated if hydroxylamine hydrochloride is used. The reaction mixture is usually heated to facilitate the addition of hydroxylamine to the nitrile group, leading to the formation of the desired this compound. The general scheme for this multi-step synthesis is outlined below:

Scheme 1: General Multi-step Synthesis of this compound

Step 1: Synthesis of 3-Pyridylacetonitrile (Illustrative)

[Starting Pyridine (B92270) Derivative] --(Reagents)--> 3-Pyridylacetonitrile

Step 2: Formation of this compound

3-Pyridylacetonitrile + NH2OH·HCl --(Base, Solvent, Heat)--> this compound

One-Pot Synthetic Approaches

In an effort to improve efficiency and reduce the number of synthetic steps and purification procedures, one-pot synthetic strategies are highly desirable. For the synthesis of N-hydroxyamidines from nitriles, one-pot procedures have been developed that combine the formation of the nitrile and its subsequent reaction with hydroxylamine. While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, analogous one-pot syntheses of nitriles from aldehydes followed by their conversion to N-hydroxyamidines suggest the feasibility of such an approach. For instance, an aldehyde can be converted in situ to a nitrile, which then reacts with hydroxylamine in the same reaction vessel.

A hypothetical one-pot approach for this compound could involve the direct conversion of a suitable pyridine-3-yl precursor, such as 3-pyridinecarboxaldehyde, to the final product without the isolation of the intermediate 3-pyridylacetonitrile. Such a process would likely involve the in situ formation of an aldoxime from the aldehyde and hydroxylamine, followed by dehydration to the nitrile and subsequent addition of a second equivalent of hydroxylamine.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of solvent, base, reaction temperature, and reaction time. For the conversion of 3-pyridylacetonitrile to the target compound, alcoholic solvents like ethanol are commonly employed. The choice of base can influence the reaction rate and the formation of byproducts; common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) and organic amines (e.g., triethylamine).

Temperature control is also critical. While heating is generally required to drive the reaction to completion, excessive temperatures can lead to the formation of undesired side products, such as the corresponding amide through the loss of ammonia (B1221849) from the amidoxime. A study on the reaction between nitriles and hydroxylamine highlighted that the formation of amide byproducts can be a significant issue, and careful control of reaction conditions is necessary to minimize this. The use of specific ionic liquids as solvents has been explored to improve selectivity and reduce reaction times in the synthesis of amidoximes.

Below is an interactive data table summarizing hypothetical reaction conditions for the synthesis of N-hydroxyamidines from nitriles, which could be adapted for the synthesis of the target compound.

| Precursor | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 3-Pyridylacetonitrile | NH₂OH·HCl | Ethanol | Na₂CO₃ | 80 | 6 | 75 |

| 3-Pyridylacetonitrile | NH₂OH·HCl | Methanol | K₂CO₃ | 65 | 8 | 70 |

| 3-Pyridylacetonitrile | NH₂OH | DMF | - | 100 | 4 | 65 |

| 3-Pyridylacetonitrile | NH₂OH·HCl | Isopropanol | Triethylamine | 82 | 5 | 80 |

This table presents plausible, generalized data for illustrative purposes and may not represent experimentally validated results for this specific compound.

Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. Derivatization can be targeted at two main sites: the pyridine ring and the acetamide (B32628) moiety.

Introduction of Substituents on the Pyridine Ring

The introduction of various functional groups onto the pyridine ring can be achieved either by starting with an already substituted pyridine precursor or by direct functionalization of the this compound scaffold. Given the potential sensitivity of the N-hydroxyamidine group to certain reagents, the former approach is often preferred.

A variety of substituted 3-methylpyridines or other suitable pyridine precursors can be used to synthesize substituted 3-pyridylacetonitriles. These can then be converted to the corresponding N-hydroxy-2-(substituted-pyridin-3-yl)-acetamidines. Common substitution patterns on the pyridine ring include alkyl, alkoxy, halogen, and amino groups. The electronic nature of these substituents can influence the reactivity of the pyridine ring and the properties of the final compound.

Direct C-H functionalization of the pyridine ring in the final product is a more advanced strategy. While challenging due to the electron-deficient nature of the pyridine ring, methods for direct arylation, alkylation, and other substitutions have been developed for pyridine derivatives and could potentially be adapted. Care must be taken to ensure that the reagents and conditions used for C-H functionalization are compatible with the N-hydroxyamidine moiety.

Modifications of the Acetamide Moiety

The acetamide portion of this compound, more accurately the N-hydroxyamidine group, offers several possibilities for modification. The hydroxyl group can be alkylated or acylated to produce O-substituted derivatives. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding O-alkyl-N-hydroxy-2-pyridin-3-yl-acetamidine.

The amino group of the amidine can also be a site for derivatization. For example, it could potentially be acylated or reacted with other electrophiles. However, such modifications might alter the fundamental chemical nature and properties of the N-hydroxyamidine functional group.

The following interactive table illustrates potential derivatization strategies for this compound, along with hypothetical examples of resulting analogs.

| Derivatization Site | Reaction Type | Reagent Example | Product Analog Example |

| Pyridine Ring (C4) | Halogenation | N-Bromosuccinimide | N-Hydroxy-2-(4-bromo-pyridin-3-yl)-acetamidine |

| Pyridine Ring (C2) | Alkylation | Grignard Reagent | N-Hydroxy-2-(2-methyl-pyridin-3-yl)-acetamidine |

| N-Hydroxy Group | O-Alkylation | Methyl Iodide | N-Methoxy-2-pyridin-3-yl-acetamidine |

| N-Hydroxy Group | O-Acylation | Acetic Anhydride | O-Acetyl-N-hydroxy-2-pyridin-3-yl-acetamidine |

This table presents plausible, generalized data for illustrative purposes and may not represent experimentally validated results for these specific derivatization reactions.

Synthesis of Bis-quaternary Derivatives

The synthesis of bis-quaternary pyridinium (B92312) derivatives from 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide represents a key strategic development. These compounds feature two quaternized pyridine rings, a structural motif often explored for biological activity. A notable series of these derivatives, sometimes referred to as the HNK-series, has been synthesized and evaluated for its potential as reactivators of inhibited acetylcholinesterase (AChE). nih.govresearchgate.net

The general synthetic pathway commences with the parent molecule, 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide (referred to as compound 2 in the literature). nih.gov This precursor is then reacted with a suitable bis-bromo-alkane and another pyridine derivative to form the bis-quaternary salt. In a reported synthetic scheme, a series of bis-quaternary pyridinium compounds (designated 3a-3i ) were prepared, possessing an amide group conjugated to the oxime moiety. nih.gov The synthesis involves linking the pyridine nitrogen of the parent compound to a second pyridinium ring, which is often substituted, via an alkylene bridge. nih.govresearchgate.net This modular approach allows for systematic variation of the linker length and the substitution pattern on the second pyridinium ring, facilitating structure-activity relationship studies. nih.gov

The table below details the structural variations of several synthesized bis-quaternary derivatives based on the 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide scaffold. nih.gov

| Compound ID | Linker (-(CH₂)n-) | Second Pyridinium Moiety |

| 3a | n=3 | 4-carbamoylpyridinium |

| 3b | n=4 | 4-carbamoylpyridinium |

| 3c | n=5 | 4-carbamoylpyridinium |

| 3d | n=3 | 3-carbamoylpyridinium |

| 3e | n=4 | 3-carbamoylpyridinium |

| 3f | n=5 | 3-carbamoylpyridinium |

| 3g | n=3 | 4-hydroxyiminomethylpyridinium |

| 3h | n=4 | 4-hydroxyiminomethylpyridinium |

| 3i | n=5 | 4-hydroxyiminomethylpyridinium |

This table is generated based on the descriptions of compounds 3a-3i in the cited literature. nih.gov

Development of Trifunctional Building Blocks for Probe Synthesis

Trifunctional building blocks are versatile molecular tools used in chemical biology and materials science. nih.gov These scaffolds possess three distinct reactive functionalities, which allow for the sequential or orthogonal attachment of different molecular entities, such as a reporter group (e.g., a fluorophore), an affinity tag (e.g., biotin), and a reactive group for covalent linkage to a biological target. rsc.orgnih.gov This "plug-and-play" capability is highly valuable for constructing complex molecular probes for applications like theranostics and activity-based protein profiling. nih.govnih.gov

While the direct application of this compound as a trifunctional building block is not extensively documented, its structure presents clear opportunities for such development. The molecular framework offers at least three potential sites for modification to install orthogonal reactive handles:

The Pyridine Ring: The pyridine ring can be functionalized prior to the main synthesis or post-synthesis. For instance, introducing a halogen atom (e.g., Br, I) would permit palladium-catalyzed cross-coupling reactions, while an amino or carboxyl group could be used for standard amide bond formation.

The Methylene (B1212753) Bridge (-CH₂-): The carbon atom situated between the pyridine ring and the acetamidine (B91507) group is a potential site for functionalization, which could introduce a new reactive moiety.

The Acetamidine/Oxime Group: The nitrogen or oxygen atoms of the N-hydroxyacetamidine group could be leveraged for further conjugation, although this might interfere with the group's intrinsic properties.

A hypothetical strategy to develop a trifunctional probe from this scaffold could involve synthesizing a derivative with an azide (B81097) on the pyridine ring for click chemistry, a protected carboxyl group on the methylene bridge for later amide coupling, and using the inherent properties of the N-hydroxyacetamidine group as the third functional element. Such an approach would create a versatile building block for constructing sophisticated molecular probes. enamine.net

Stereoselective Synthesis Approaches (If Applicable)

Stereoselectivity is a critical consideration in the synthesis of chiral molecules, ensuring the formation of a specific stereoisomer. The parent compound, this compound, is achiral as it lacks a stereogenic carbon atom. Therefore, enantioselective synthesis is not applicable to the preparation of the core molecule itself.

However, two aspects of stereochemistry are relevant to this compound and its derivatives:

E/Z Isomerism: The carbon-nitrogen double bond (C=N) in the N-hydroxyacetamidine (amidoxime) moiety can exist as two geometric isomers, (E) and (Z). The spatial arrangement of the hydroxyl group relative to the other substituent on the nitrogen atom can significantly influence the molecule's conformation, reactivity, and interaction with biological targets. A synthesis that preferentially yields one isomer over the other would be considered stereoselective. Control of this geometry can often be achieved by careful selection of reaction conditions and reagents.

Synthesis of Chiral Derivatives: If the this compound scaffold is modified in a way that introduces a chiral center, stereoselective synthesis becomes a crucial objective. For example, substitution at the methylene bridge (α-carbon to the pyridine ring) would create a stereocenter. In such cases, established methods for stereoselective synthesis could be employed. These include the use of chiral auxiliaries, diastereoselective addition of nucleophiles to chiral imine derivatives, or asymmetric catalysis. nih.govnih.gov For instance, a strategy could involve the diastereoselective addition of a functionalized organometallic reagent to a chiral N-tert-butanesulfinyl imine derived from a related pyridine aldehyde, a known method for producing enantioenriched amines and their derivatives. nih.gov

Spectroscopic and Structural Data for this compound Not Found

Comprehensive searches for experimental spectroscopic and structural characterization data for the chemical compound this compound have not yielded specific results. Detailed research findings required to populate the requested article sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this particular molecule are not available in the public domain based on the conducted searches.

The performed searches aimed to locate scholarly articles and databases containing ¹H NMR, ¹³C NMR, IR, and MS data, as well as crystallographic studies detailing the solid-state conformation and intermolecular interactions of this compound. However, the search results pertained to related but structurally distinct compounds, such as various pyridine and acetamide derivatives, and did not provide the specific analytical data required for the target compound.

Consequently, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline for this compound is not possible at this time due to the absence of the necessary primary research data.

Spectroscopic and Structural Characterization Methodologies in Research

X-ray Crystallographic Studies

Crystal Packing and Supramolecular Assembly Investigations

Following a comprehensive search of available scientific literature and crystallographic databases, no specific studies detailing the crystal packing and supramolecular assembly of N-Hydroxy-2-pyridin-3-yl-acetamidine were identified.

Investigations into the crystal structures of related compounds, such as N-hydroxyacetamidine and various pyridine (B92270) derivatives, indicate that their solid-state arrangements are typically governed by a network of intermolecular interactions. These commonly include hydrogen bonding, originating from hydroxyl and amine functional groups, as well as π-π stacking interactions between aromatic rings. For instance, studies on pyridine-based coordination compounds and organic salts frequently report the formation of one-, two-, or three-dimensional supramolecular architectures stabilized by such forces. acs.orgmdpi.com The analysis of these related structures often employs techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules in the crystal lattice. This technique provides data on bond lengths, bond angles, and the specific distances and geometries of intermolecular contacts.

While these general principles are well-established for analogous compounds, the specific arrangement of this compound in the solid state, including its hydrogen bonding patterns and potential polymorphs, remains uncharacterized in the absence of dedicated crystallographic studies. Therefore, detailed research findings, including data tables on bond lengths, angles, and specific intermolecular contacts for this particular compound, are not available.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Ligand-Target Binding Modes

Currently, there are no published studies that predict the binding modes of N-Hydroxy-2-pyridin-3-yl-acetamidine with any specific biological target. Such a study would involve the use of computational software to place the molecule into the binding site of a protein of interest and to score the different poses based on various scoring functions. For related pyridine (B92270) derivatives, studies have successfully predicted binding modes with targets like PIM-1 kinase and orexin (B13118510) receptors. researchgate.netmdpi.com

Assessment of Binding Affinities (e.g., Free Binding Energy Calculations)

The binding affinity, often quantified by the free binding energy, is a measure of the strength of the interaction between a ligand and its target. There is no available data on the calculated or experimentally determined binding affinities for this compound with any protein. For other novel pyridine derivatives, researchers have calculated binding energies to assess their potential as inhibitors of various enzymes. mdpi.com

Table 4.1: Hypothetical Molecular Docking Data

As no specific data exists for this compound, the following table is a hypothetical representation of what such data might look like.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of biomolecular systems.

Analysis of Protein-Ligand Complex Stability and Dynamics

There are no MD simulation studies in the public domain that analyze the stability and dynamics of a complex formed between this compound and a protein target. Such simulations would provide valuable information on the flexibility of the ligand in the binding pocket and the conformational changes in the protein upon binding. Studies on other complex molecules, such as thiazolo[3,2-a]pyridine derivatives, have utilized MD simulations to assess the stability of ligand-protein complexes over nanosecond timescales. hymasynthesis.com

Conformational Analysis of this compound in Biological Environments

The conformational landscape of this compound in different biological environments (e.g., water, lipid bilayers) has not been characterized through MD simulations. This type of analysis would be crucial for understanding its shape, flexibility, and potential to adopt a bioactive conformation.

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly DFT, are employed to investigate the electronic structure and properties of molecules with high accuracy.

There is a lack of published DFT studies specifically for this compound. Such calculations could provide insights into its optimized geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity descriptors. For instance, DFT studies on other acetamide (B32628) and pyridine derivatives have been used to compare theoretically calculated structural parameters with experimental results and to understand their electronic properties. nih.govnih.gov

Table 4.2: Hypothetical DFT Calculation Results

This table illustrates the kind of data that would be generated from DFT calculations for this compound.

| Property | Calculated Value |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

| Dipole Moment | Not Available |

Lack of Publicly Available Research Data for this compound

Despite a comprehensive search for scientific literature and data, there is a notable absence of publicly available research specifically focused on the chemical compound This compound . Consequently, the generation of a detailed article covering its computational chemistry, in silico biological potency, and high-throughput screening is not possible at this time.

Extensive searches have been conducted to locate studies on:

Computational Chemistry and Molecular Modeling: No specific studies on the electronic structure or conformational energy landscape of this compound were found.

In Silico Prediction of Biological Potency and Selectivity: There is no available data or research on the predicted biological effects of this specific compound.

High-Throughput Computational Screening: No records indicate that this compound or its close analogs have been a focus of high-throughput screening campaigns.

It is important to distinguish the requested compound from structurally similar molecules that may appear in chemical databases. For instance, information is available for "N-(2-hydroxypyridin-3-yl)acetamide" and "2-(Pyridin-3-yl)acetamide," but these are distinct chemical entities and any data pertaining to them cannot be extrapolated to this compound.

This lack of information suggests that this compound may be a novel compound, a synthetic intermediate that has not been extensively studied, or a compound that has been researched in private, proprietary settings without public disclosure.

Until research on this compound is published in the public domain, a scientifically accurate and detailed article as requested cannot be compiled.

Structure Activity Relationship Sar Studies

Systematic Modification of the N-Hydroxy-2-pyridin-3-yl-acetamidine Scaffold

Systematic modification of a chemical scaffold is a cornerstone of medicinal chemistry, aiming to identify key structural features responsible for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profiles. For the this compound scaffold, this would involve a methodical alteration of its three main components: the pyridine (B92270) ring, the acetamidine (B91507) moiety, and the N-hydroxy group.

Research on related phenyl- and heterylacetamidines as inhibitors of nitric oxide synthases (NOS) has demonstrated that modifications to the core structure significantly impact activity. For instance, the nature of the heterocyclic ring attached to the acetamidine moiety is critical; in some cases, replacing a phenyl ring with certain heterocycles can lead to a complete loss of activity. Furthermore, the length of the alkyl chain connecting an aromatic ring to the acetamidine group has been shown to strongly influence the potency of phenylacetamidine derivatives.

In the context of this compound, a systematic modification approach would likely involve:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the pyridine ring to probe the electronic and steric requirements for optimal target interaction. Studies on other pyridine derivatives have shown that the presence and position of groups like -OH, -OCH3, and -NH2 can enhance biological activities, whereas bulky groups or halogens may decrease it.

Modification of the Acetamidine Group: Altering the acetamidine functional group itself, for example, by N-alkylation or by incorporating it into a larger heterocyclic system.

These systematic changes would allow for the construction of a comprehensive SAR profile, guiding further drug design efforts.

Identification of Pharmacophoric Elements and Key Structural Motifs for Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogs, the key pharmacophoric elements are likely to be the pyridine ring, the acetamidine group, and the N-hydroxy functionality.

The Pyridine Ring: This aromatic heterocycle can participate in various non-covalent interactions with a biological target, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions. The position of the nitrogen atom (at the 3-position in this case) is critical for defining the spatial orientation of these interactions.

The Acetamidine Moiety: This group is a strong basic group and is often protonated at physiological pH. The resulting cation can form strong ionic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the active site of a target protein. This is a common feature in inhibitors of enzymes like nitric oxide synthase.

The N-Hydroxy Group: The N-hydroxyamidine functionality is a known metal-chelating group and can also act as a hydrogen bond donor and acceptor. This group can be crucial for binding to metalloenzymes or for establishing specific hydrogen bonding networks within a receptor's binding pocket.

Docking studies on related acetamidine-based inhibitors have suggested that hydrophobic interactions are a major driving force for the binding process, particularly for inducible nitric oxide synthase (iNOS), which has a binding pocket with a significant lipophilic region.

Elucidation of Substituent Effects on Biological Potency and Selectivity

The addition of substituents to a lead compound can have profound effects on its biological potency and selectivity. These effects can be electronic, steric, or related to changes in physicochemical properties like lipophilicity and solubility.

In a series of N-(Pyridin-3-yl)benzamides, which share the pyridin-3-yl moiety with the compound of interest, various substituents on the benzamide (B126) part were evaluated for their inhibitory potential against human aldosterone (B195564) synthase (CYP11B2) and steroid-11β-hydroxylase (CYP11B1). The results demonstrated that specific substitution patterns could lead to highly potent and selective inhibitors of CYP11B2.

Similarly, studies on 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives showed that the introduction of an 8-nitro group significantly increased selectivity for phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor. Conversely, adding a 3-alkyl substituent decreased both affinity and inhibitory activity, indicating steric hindrance at the binding sites.

For this compound, one could hypothesize that:

Electron-withdrawing groups on the pyridine ring might enhance interactions with electron-rich pockets in a target protein.

Bulky substituents could either improve potency by occupying a hydrophobic pocket or decrease it due to steric clashes.

Hydrogen-bond donors or acceptors as substituents could form additional favorable interactions with the target, thereby increasing potency.

The following table summarizes the effects of substituents on the activity of related pyridine and acetamidine derivatives:

| Parent Scaffold | Substituent | Effect on Activity/Selectivity | Reference |

| Pyridine Derivatives | -OH, -OCH3, -C=O, -NH2 | Enhanced antiproliferative activity | |

| Pyridine Derivatives | Halogen atoms, bulky groups | Lowered antiproliferative activity | |

| 2,3,4,5-Tetrahydro-1H-2-benzazepine | 8-Nitro group | Increased selectivity for PNMT | |

| 2,3,4,5-Tetrahydro-1H-2-benzazepine | 3-Alkyl group | Decreased PNMT inhibitory activity and α2-adrenoceptor affinity |

Optimization Strategies Based on SAR Data for Enhanced Bioactivity

Once a preliminary SAR is established, this information can be used to guide the optimization of the lead compound for enhanced bioactivity. Key strategies include:

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how modifications to the this compound scaffold will affect its binding affinity and orientation. This allows for a more rational design of new analogs.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Scaffold Hopping: This strategy involves replacing the core scaffold of the molecule (e.g., the pyridine ring) with a different chemical moiety that maintains the key pharmacophoric features. This can lead to compounds with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property.

An example of an optimization strategy can be seen in the development of thrombin inhibitors, where the introduction of a pyridine N-oxide moiety at a specific position (P3) of a 3-amino-6-chloropyrazinone acetamide (B32628) scaffold led to a new series of potent and orally bioavailable inhibitors. This modification was primarily aimed at improving aqueous solubility, which in turn enhanced oral bioavailability.

Bioisosteric Replacements in this compound Derivatives

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties.

For this compound, several bioisosteric replacements could be considered:

Pyridine Ring Analogs: The pyridine ring could be replaced by other five- or six-membered heterocycles, such as thiophene, furan, pyrimidine, or a substituted phenyl ring. The choice of bioisostere would depend on the specific interactions the pyridine ring makes with its target. For example, 2-difluoromethylpyridine has been proposed as a bioisosteric replacement for pyridine-N-oxide.

Acetamidine Bioisosteres: The acetamidine group is a common pharmacophore, and several bioisosteres exist. These include guanidines, and other nitrogen-containing heterocycles that can maintain the basicity and hydrogen-bonding capabilities of the acetamidine moiety.

N-Hydroxy Group Bioisosteres: The N-hydroxy group could be replaced by other groups that can act as hydrogen bond donors or metal chelators. For instance, a carboxylic acid or a tetrazole group could be considered, although this would significantly alter the electronic properties of the molecule.

The following table provides examples of classical and non-classical bioisosteres that could be relevant for modifying the this compound scaffold.

| Original Group | Potential Bioisosteric Replacements |

| Phenyl | Pyridyl, Thienyl, 4-Fluorophenyl |

| -CH= | -N=, -S- |

| -OH | -F, -OMe, -NH2 |

| -O- | -S-, -NH-, -CH2- |

| Carboxylic Acid (CO2H) | Tetrazole, Hydroxamic Acid, Sulfonamide |

By applying these bioisosteric replacement strategies, it may be possible to fine-tune the properties of this compound to develop more effective and safer therapeutic agents.

Mechanistic Investigations at the Molecular and Cellular Level

Enzyme Inhibition Kinetics and Mechanism of Action

To understand the potential of N-Hydroxy-2-pyridin-3-yl-acetamidine as an enzyme inhibitor, a series of detailed kinetic studies would be required.

In Vitro Enzyme Inhibition Assays

Initial investigations would involve screening the compound against a panel of relevant enzymes to identify any inhibitory activity. Should a target enzyme be identified, concentration-response assays would be conducted to determine the potency of the inhibition.

Determination of Inhibition Type (Competitive, Uncompetitive, Non-competitive, Mixed-Mode)

To characterize the mechanism of inhibition, kinetic experiments would be performed by measuring enzyme activity at various substrate and inhibitor concentrations. The data would then be analyzed using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots. These analyses would help to elucidate whether the compound binds to the enzyme's active site (competitive inhibition), the enzyme-substrate complex (uncompetitive inhibition), or both (mixed-mode or non-competitive inhibition).

Kinetic Parameters (e.g., IC₅₀, Ki, Vmax, Km)

The key kinetic parameters would be calculated from the inhibition data. The half-maximal inhibitory concentration (IC₅₀) would provide a measure of the compound's potency. The inhibition constant (Ki) would offer a more precise measure of the binding affinity between the inhibitor and the enzyme. Changes in the maximum velocity (Vmax) and the Michaelis constant (Km) in the presence of the inhibitor would further define the mode of inhibition.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

Below is a hypothetical representation of data that would be collected from such experiments.

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µmol/min) |

| 0 | 0.1 | 5.2 |

| 0 | 0.2 | 8.9 |

| 0 | 0.5 | 15.4 |

| 0 | 1.0 | 22.1 |

| 0 | 2.0 | 29.8 |

| 10 | 0.1 | 3.1 |

| 10 | 0.2 | 5.5 |

| 10 | 0.5 | 10.1 |

| 10 | 1.0 | 15.2 |

| 10 | 2.0 | 21.5 |

| 20 | 0.1 | 2.0 |

| 20 | 0.2 | 3.6 |

| 20 | 0.5 | 6.9 |

| 20 | 1.0 | 10.8 |

| 20 | 2.0 | 16.3 |

Receptor Binding and Modulation Studies

To investigate if this compound interacts with specific receptors, radioligand binding assays would be a primary method. These studies would determine the affinity (Kd) and the number of binding sites (Bmax) of the compound for a particular receptor. Subsequent functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor's activity.

Investigation of Cellular Pathway Modulation

Should enzyme inhibition or receptor binding be established, further studies would be required to understand the downstream effects on cellular signaling pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays would be employed to assess changes in protein expression, gene transcription, and pathway activation in response to treatment with the compound.

Target Engagement Studies in Cellular Contexts

To confirm that this compound interacts with its intended target within a living cell, target engagement studies would be crucial. Methods like the cellular thermal shift assay (CETSA) or photoaffinity labeling could be used to provide direct evidence of target binding in a cellular environment. These studies are essential to validate the in vitro findings and to understand the compound's mechanism of action in a more physiologically relevant context.

Biological Target Identification and Validation Research

Screening Methodologies for Biological Target Discovery

The identification of the biological targets for N-Hydroxy-2-pyridin-3-yl-acetamidine and its related analogs typically employs a variety of screening methodologies. Initial phases often involve in silico screening, where computational models predict the binding affinity of the compound against a library of known protein targets. Techniques like molecular docking are used to simulate the interaction between the ligand (the compound) and the protein's binding site, helping to prioritize potential targets and guide the synthesis of more potent analogs. nih.gov

Following computational analysis, in vitro screening is conducted to validate the predicted interactions. This involves testing the compound's activity against isolated enzymes or in cell-based assays. For instance, enzyme inhibition assays are fundamental in quantifying the potency of a compound, typically by determining its half-maximal inhibitory concentration (IC₅₀). documentsdelivered.com Cell-based assays can further confirm the compound's effect in a more complex biological environment and can help identify downstream effects of target engagement. This dual approach of computational prediction followed by experimental validation is a cornerstone of modern drug discovery.

Specific Enzyme Targets of this compound and its Analogs

Research into this compound and structurally similar molecules has identified several specific enzyme targets, suggesting a broad range of potential pharmacological activities.

Derivatives of this compound, specifically those containing an oxime functional group, have been extensively studied as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, such as nerve agents. merckmillipore.comnih.gov The core mechanism involves the nucleophilic oxime group attacking the phosphorus atom of the OP agent covalently bound to the AChE active site, thereby cleaving the bond and restoring enzyme function. researchgate.net

Bis-pyridinium derivatives of pyridine-3-yl-(2-hydroxyimino acetamide) have shown promise as reactivators for human AChE (hAChE) inhibited by sarin (B92409) and VX. merckmillipore.comnih.gov Further modification into isonicotinamide (B137802) derivatives of pyridine-3-yl-(2-hydroxyimino acetamide) has yielded compounds with enhanced reactivation efficacy compared to standard treatments like pralidoxime (B1201516) (2-PAM) and obidoxime. merckmillipore.com For example, certain analogs demonstrated superior reactivation for sarin-inhibited hAChE, while others were more effective against VX-inhibited hAChE. merckmillipore.com The HNK-series, a group of bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide (B32628) derivatives, has also been evaluated for its antidotal efficacy against nerve agent poisoning. nih.gov Additionally, non-quaternary 3-hydroxy-2-pyridine aldoximes have been investigated as they are uncharged and have the potential to cross the blood-brain barrier, showing good in vitro efficacy with human AChE. nih.gov

| Analog Series | Target | Inhibitor | Key Finding | Reference |

|---|---|---|---|---|

| Isonicotinamide derivatives of pyridine-3-yl-(2-hydroxyimino acetamide) | Human Acetylcholinesterase (hAChE) | Sarin, VX | Enhanced reactivation efficacy compared to 2-PAM and obidoxime. merckmillipore.com | merckmillipore.com |

| Bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide (HNK-series) | Acetylcholinesterase (AChE) | Sarin | Considered a potential replacement for 2-PAM in treating sarin-induced poisoning. nih.gov | nih.gov |

| 3-Hydroxy-2-pyridine aldoximes | Human Acetylcholinesterase (hAChE) | VX | Showed good in vitro efficacy and comparable in vivo protection to 2-PAM in mice. nih.gov | nih.gov |

Analogs of this compound have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. documentsdelivered.com Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. medchemexpress.com

Studies on thiourea (B124793) derivatives based on 3-aminopyridine-2(1H)-ones have identified compounds with significant α-glucosidase inhibitory activity. biomed-valley.com One particular compound, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, exhibited higher inhibitory activity than the standard drug acarbose. biomed-valley.com Another analog, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed activity comparable to acarbose. biomed-valley.com Research on other acetamide derivatives, such as 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] merckmillipore.comnih.govthiazin-2-yl)-N-arylacetamides, further underscores the importance of the acetamide group for α-glucosidase inhibition. documentsdelivered.com

| Compound/Analog | Target Enzyme | IC₅₀ (mM) | Comparison | Reference |

|---|---|---|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 | More potent than Acarbose (IC₅₀ = 11.96 mM) | biomed-valley.com |

| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 12.94 | Comparable to Acarbose | biomed-valley.com |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] merckmillipore.comnih.govthiazin-2-yl)-N-(4-chlorophenyl)acetamide | α-Glucosidase | 0.01825 | More potent than Acarbose (IC₅₀ = 0.0588 mM) | documentsdelivered.com |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a target for treating infections by pathogens like Helicobacter pylori and for agricultural applications. nih.gov Hydroxamic acids, hydroxyureas, and thioureas are known classes of urease inhibitors. nih.gov

Analogs containing pyridine (B92270) and piperazine (B1678402) rings have demonstrated potent urease inhibitory activity. For example, certain 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives showed significantly lower IC₅₀ values than the standard inhibitor thiourea. Similarly, imidazopyridine-based oxazole (B20620) derivatives have been identified as potent urease inhibitors, with some analogs being more active than thiourea. The structure-activity relationship studies indicate that the presence of electron-withdrawing groups or those capable of hydrogen bonding enhances inhibitory potential.

| Compound/Analog Series | Target Enzyme | IC₅₀ (µM) | Comparison | Reference |

|---|---|---|---|---|

| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-bromophenyl)acetamide | Urease | 2.0 ± 0.73 | More potent than Thiourea (IC₅₀ = 23.2 ± 11.0 µM) | |

| Imidazopyridine-oxazole derivative (4i) | Urease | 5.68 ± 1.66 | More potent than Thiourea (IC₅₀ = 21.37 ± 1.76 µM) | |

| m-Methoxy-phenyl substituted hydroxyurea | Jack Bean Urease | Potent Activity | More potent than hydroxyurea |

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines. Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine (B1211576) levels in the brain.

Several pyridine-containing scaffolds have been explored as MAO inhibitors. A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing higher inhibition of MAO-B than MAO-A. One compound, S5, was a particularly potent and selective MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a competitive, reversible inhibition mechanism. The acetamide group is also a feature of some known MAO inhibitors. The collective findings suggest that the pyridine-acetamide framework is a promising scaffold for developing selective MAO-B inhibitors.

| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 | Selective for MAO-B (SI = 19.04) | |

| Pyridazinobenzylpiperidine derivative (S16) | MAO-B | 0.979 | Selective for MAO-B | |

| N-pyridyl-hydrazone derivative (2j) | MAO-B | - | Showed considerable MAO-B inhibitory activity |

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive drug targets. The pyridine ring is a common scaffold in many approved kinase inhibitors.

Research has identified diaminopyridine-based compounds as potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the mitotic checkpoint and a target in cancer therapy. merckmillipore.com These inhibitors bind to an unusual flipped-peptide conformation in the kinase's hinge region. merckmillipore.com Pyrazolo[3,4-b]pyridine derivatives have also been discovered as potent Mps1 inhibitors, with one compound showing an IC₅₀ of 2.596 nM and exhibiting antitumor efficacy in a xenograft model. While direct studies on this compound are limited, a complex derivative, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, has been identified as a novel inhibitor of Tropomyosin receptor kinase (TRK). Furthermore, inhibitors of the ERK1/2 pathway, which is crucial in many cancers, have been developed, although these structures are more distinct from the core compound. nih.gov These findings collectively suggest that pyridine-acetamide based structures have the potential to be developed into effective kinase inhibitors.

Tubulin Interaction and Antimitotic Activity

There is currently no scientific literature available that describes the interaction between this compound and tubulin. Consequently, its potential as an antimitotic agent, which would typically stem from such an interaction, remains uninvestigated and unconfirmed. Research into the effects of this compound on microtubule dynamics, cell cycle progression, and apoptosis in cancer cell lines has not been published.

DNA Gyrase and Topoisomerase IV Inhibition

Similarly, the scientific community has not published any studies on the inhibitory effects of this compound on DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are common targets for antibiotics. nih.govnih.gov However, there is no evidence to suggest that this compound has been screened for activity against these enzymes, and therefore, its potential as an antibacterial agent is unknown. nih.govnih.gov

Receptor Target Identification and Characterization

The identification and characterization of specific biological receptors for this compound have not been reported in any publicly accessible research. The process of identifying a compound's receptor target is fundamental to understanding its mechanism of action and potential therapeutic applications. Without this information, the pharmacological profile of this compound remains largely undefined.

Development and Application of Chemical Probes for Target Validation

Chemical probes are essential tools for validating the biological targets of novel compounds. rjpbr.comnih.govresearchgate.net These probes are often derivatives of the compound of interest, modified to allow for the identification and study of its binding partners. rjpbr.com There are no published reports on the development or use of chemical probes derived from this compound for the purpose of target validation. This lack of available tools further hampers efforts to elucidate the compound's biological function.

Applications in Chemical Biology and Advanced Drug Discovery Research

Use as Research Tools for Biological Pathway Elucidation

While direct studies on N-Hydroxy-2-pyridin-3-yl-acetamidine for biological pathway elucidation are not extensively documented, its structural components suggest potential utility. The hydroxamic acid moiety, for instance, is a known metal-binding group. This characteristic could be exploited to develop probes for studying metalloenzymes or biological systems where metal ions play a crucial role. The pyridine (B92270) group, a common feature in enzyme inhibitors and receptor ligands, could direct the molecule to specific biological targets.

Furthermore, derivatives of related pyridine compounds are used to investigate biological mechanisms. For example, quinazolin-4(3H)-one derivatives, which share some structural similarities, have been used to probe the GABA-A receptor, a key player in neurotransmission. mdpi.com This suggests that this compound could be similarly modified to create tools for dissecting various biological pathways.

Exploration in Specific Therapeutic Research Areas

The pyridine nucleus is a "privileged" structure in drug discovery, appearing in compounds with a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, anticonvulsant, and anti-inflammatory effects. nih.gov The following sections explore the potential of this compound in these areas based on findings for analogous compounds.

Antimicrobial Research (e.g., Antibacterial Activity)

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant bacteria. nih.gov Pyridine derivatives have shown significant promise in this area. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent antibacterial activity against several Gram-positive bacteria. nih.gov These compounds, which share the pyridine-3-yl moiety, are structurally related to the well-known antibiotic linezolid (B1675486) and act by inhibiting bacterial protein synthesis. nih.gov

Another relevant study on N-pyridin-3-yl-benzenesulfonamide revealed significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net The activity of this compound was found to be concentration-dependent. researchgate.net

Table 1: Antibacterial Activity of a Related Compound (N-pyridin-3-yl-benzenesulfonamide)

| Bacterial Strain | Concentration (mg/ml) | Average Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 150 | 16 |

| 100 | 12 | |

| 50 | 8 | |

| 25 | 5 | |

| Salmonella typhi | 150 | 15 |

| 100 | 11 | |

| 50 | 7 | |

| 25 | 0 | |

| Escherichia coli | 150 | 14 |

| 100 | 10 | |

| 50 | 0 | |

| 25 | 0 |

Data from a study on N-pyridin-3-yl-benzenesulfonamide, a structurally related compound. researchgate.net

These findings suggest that this compound could serve as a valuable scaffold for the development of new antibacterial agents.

Antineoplastic Research (e.g., Anticancer Activity)

The pyridine scaffold is also a key component in many anticancer agents. Research on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has shown promising cytotoxic activity against human lung cancer cell lines (A549). frontiersin.org One compound in this series exhibited a significantly lower IC50 value (0.229 μM) compared to the reference drug imatinib (B729) (2.479 μM), indicating potent anticancer effects. frontiersin.org The study highlighted that the presence of certain substituents, such as a methoxy (B1213986) group, could enhance this activity. frontiersin.org

This research into related pyridine-containing compounds underscores the potential of this compound as a starting point for the design of novel antineoplastic agents.

Antidiabetic Research (e.g., Glucose Absorption Delay)

While direct evidence for the antidiabetic activity of this compound is lacking, research on other acetamide (B32628) derivatives points to potential in this area. A study on 1,3-diaryl-[1H]-pyrazole-4-acetamides identified a new class of compounds with significant glucose-lowering effects in a diabetic animal model. nih.gov The lead compound from this series demonstrated the ability to increase glucose transport in both adipocyte and muscle cell lines. nih.gov This was achieved without the adipogenic side effects associated with some existing diabetes treatments, suggesting a novel mechanism of action. nih.gov

These findings indicate that the acetamide portion of this compound could be a key pharmacophore for exploring new antidiabetic therapies.

Anticonvulsant Research

Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. researchgate.net Pyridine derivatives have been investigated for their anticonvulsant properties. For example, a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the acetamide linkage, revealed anticonvulsant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) seizure test. nih.gov The activity was found to be dependent on the substituents on the anilide moiety. nih.gov

Another study on quinazolin-4(3H)-one derivatives, which can be considered bioisosteres of pyridine systems, showed promising anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model. mdpi.com The mechanism of action for these compounds was suggested to be the positive allosteric modulation of the GABA-A receptor. mdpi.com

Table 2: Anticonvulsant Activity of a Related 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Compound 6)

| Seizure Test | ED₅₀ (mg/kg) |

|---|---|

| MES | 68.30 |

| 6 Hz (32 mA) | 28.20 |

Data from a study on a structurally related compound. mdpi.com

The anticonvulsant potential of these related structures suggests that this compound could be a valuable lead for the development of new treatments for epilepsy.

Anti-inflammatory Research

Chronic inflammation is implicated in a wide range of diseases. Phenylpropanoid compounds, which can share structural similarities with substituted pyridines, are known to possess anti-inflammatory properties. nih.gov One such compound, isolated from Juglans mandshurica, was shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition was mediated through the downregulation of iNOS and COX-2 protein expression, key enzymes in the inflammatory cascade. nih.gov

These findings highlight the potential of this compound as a scaffold for developing novel anti-inflammatory agents.

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound This compound . Consequently, it is not possible to provide the requested article content on its applications in chemical biology, advanced drug discovery research, in vitro efficacy, or mechanistic insights.

Therefore, the sections on In Vitro Studies in Disease Models for Efficacy Assessment (8.3) and Mechanistic Insights into Potential Therapeutic Actions (8.4) cannot be generated as requested due to the absence of foundational research data for this specific molecule.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for N-Hydroxy-2-pyridin-3-yl-acetamidine Analogs

The future of this compound in drug discovery hinges on the development of a diverse library of its analogs. Exploring novel synthetic methodologies will be crucial to efficiently generate these analogs for structure-activity relationship (SAR) studies. Current synthetic strategies for related pyridine-containing compounds often involve multi-step processes that can be time-consuming and may not be amenable to high-throughput synthesis.

Future research should focus on developing more convergent and efficient synthetic routes. This could involve the application of modern synthetic techniques such as:

Flow chemistry: This technology allows for the rapid and safe synthesis of compounds with precise control over reaction parameters, which is ideal for creating a library of analogs.

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds. preprints.org

Catalytic C-H activation: Direct functionalization of the pyridine (B92270) ring or the acetamidine (B91507) scaffold through C-H activation would provide a more atom-economical and efficient way to introduce diverse substituents.

A key objective will be to create a library of analogs with systematic variations at key positions, including the pyridine ring, the linker, and the N-hydroxyamidine group. This will enable a thorough investigation of how structural modifications impact biological activity.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of this compound analogs. By building predictive models, researchers can prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) modeling: By correlating the structural features of a series of analogs with their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. bio-itworld.comyoutube.com These models can guide the design of more potent and selective analogs.

Pharmacophore modeling: Identifying the key structural features of this compound that are essential for its biological activity can help in designing new molecules that retain these features while having improved properties.

Molecular docking and dynamics simulations: Docking studies can predict the binding mode of this compound and its analogs to their biological targets. nih.gov Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the dynamic behavior of the ligand-target complex. nih.gov

The integration of these computational approaches will be instrumental in the rational design of the next generation of this compound-based compounds with enhanced therapeutic potential.

Identification of Unexplored Biological Target Classes for this compound

While initial studies may have identified certain biological targets for this compound, a vast landscape of potential targets likely remains unexplored. The pyridine and N-hydroxyamidine moieties are present in a wide range of biologically active molecules, suggesting that this compound could interact with diverse classes of proteins. nih.govfrontiersin.org

Future research should employ a systematic approach to identify novel biological targets. This can be achieved through:

Phenotypic screening: Testing the compound in a variety of cell-based assays that measure different cellular processes can reveal unexpected biological activities and provide clues about its mechanism of action.

Chemical proteomics: This approach uses chemical probes to identify the direct binding partners of a small molecule in a complex biological sample.

Targeted screening against diverse protein families: Screening this compound against panels of receptors, enzymes, and ion channels can help to identify novel and unexpected targets.

The identification of new biological targets will not only expand our understanding of the pharmacology of this compound but could also open up new therapeutic applications for this compound and its analogs.

Integration of Multi-Omics Data in Mechanistic Research

To gain a comprehensive understanding of the mechanism of action of this compound, it is essential to move beyond single-target studies and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. biostate.ainih.govnih.gov

Future research in this area should focus on:

Transcriptomic analysis: RNA sequencing can reveal changes in gene expression in response to treatment with this compound, providing insights into the signaling pathways that are modulated by the compound.

Proteomic analysis: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the cellular machinery affected by the compound.

Metabolomic analysis: Studying the changes in the cellular metabolome can provide a functional readout of the biochemical pathways that are perturbed by this compound.

By integrating these different omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers of its activity, and potentially uncover novel therapeutic strategies. mdpi.com

Development of Targeted Chemical Probes for Specific Research Questions

The development of chemical probes based on the this compound scaffold will be a critical step in dissecting its specific biological functions. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context.

Future efforts in this area should involve:

Design and synthesis of photoaffinity probes: These probes can be used to covalently label the direct binding partners of this compound, enabling their identification and characterization. unimi.it

Development of fluorescently labeled probes: These probes can be used to visualize the subcellular localization of the compound and its targets, providing spatial and temporal information about its mechanism of action.

Creation of biotinylated or "clickable" probes: These probes can be used for affinity purification of the target proteins, facilitating their identification by mass spectrometry.

The development of a toolkit of chemical probes based on this compound will provide invaluable resources for the scientific community to further investigate its biological roles and to validate its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-2-pyridin-3-yl-acetamidine, and what key reaction conditions influence yield?

- Methodology : A multi-step synthesis approach is typically employed. For example, substitution reactions under alkaline conditions (e.g., using pyridinemethanol derivatives and nitrobenzene analogs) can introduce the pyridine moiety, followed by condensation with cyanoacetic acid or hydroxylamine derivatives to form the acetamidine backbone. Critical parameters include pH control during substitution (e.g., alkaline conditions for nucleophilic aromatic substitution) and the use of condensing agents like carbodiimides to facilitate amide bond formation. Reduction steps (e.g., iron powder under acidic conditions) may be required for nitro-to-amine conversions .

Q. How can spectroscopic and crystallographic methods be optimized for characterizing this compound?

- Methodology :

- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve exchangeable protons (e.g., hydroxyl and amidine NH groups). 2D NMR (HSQC, HMBC) can clarify connectivity in the pyridine-acetamidine system.

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtainable, SHELX software (e.g., SHELXL for refinement) can resolve molecular geometry and hydrogen-bonding networks. Crystallization solvents like ethanol/water mixtures are recommended for polar derivatives .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT) be resolved for this compound?

- Methodology :

- Perform solvent-effect simulations in DFT calculations to match experimental NMR chemical shifts.

- Validate computational models using crystallographic data (e.g., bond lengths and angles from X-ray structures).

- Use docking studies to assess intramolecular hydrogen bonding, which may explain discrepancies in tautomeric forms observed experimentally vs. computationally .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

- Methodology :

- In vitro assays : Prioritize enzyme inhibition assays (e.g., fluorescence-based) targeting pyridine-dependent enzymes. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM). Account for solubility limitations by using DMSO carriers (<0.1% v/v).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated pyridine or substituted amidines) to identify key pharmacophores .

Q. How can regioselectivity challenges in derivatization reactions (e.g., sulfonation or halogenation) be addressed?

- Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amidine NH) to steer electrophilic substitution to the pyridine ring’s meta-position.

- Catalytic systems : Use Lewis acids (e.g., FeCl3) to enhance selectivity during halogenation. Monitor reaction progress via LC-MS to optimize time-temperature conditions .

Q. What strategies mitigate stability issues during storage or handling of this compound?

- Methodology :

- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxylamine group.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., nitroso derivatives). Use stabilizers like ascorbic acid in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.